REACTION_CXSMILES
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C([N-]C(C)C)(C)C.[Li+].[N:9]1[CH:14]=[CH:13][CH:12]=[C:11]([CH3:15])[CH:10]=1.[Cl:16][C:17]1[C:26]([Cl:27])=[CH:25][CH:24]=[CH:23][C:18]=1[C:19](OC)=[O:20]>C1COCC1>[Cl:16][C:17]1[C:26]([Cl:27])=[CH:25][CH:24]=[CH:23][C:18]=1[C:19](=[O:20])[CH2:15][C:11]1[CH:10]=[N:9][CH:14]=[CH:13][CH:12]=1 |f:0.1|
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Name
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|
Quantity
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20 mL
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Type
|
reactant
|
Smiles
|
C(C)(C)[N-]C(C)C.[Li+]
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Name
|
|
Quantity
|
2.79 g
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Type
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reactant
|
Smiles
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N1=CC(=CC=C1)C
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Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
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C1CCOC1
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Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
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C1CCOC1
|
Name
|
|
Quantity
|
6.15 g
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Type
|
reactant
|
Smiles
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ClC1=C(C(=O)OC)C=CC=C1Cl
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Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
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C1CCOC1
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Control Type
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UNSPECIFIED
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Setpoint
|
-78 °C
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Type
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CUSTOM
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Details
|
stirred at −78° C. for 0.5 hours
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
The dry ice bath was removed
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Type
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STIRRING
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Details
|
the reaction mixture was stirred at room temperature 1 hour
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Duration
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1 h
|
Type
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TEMPERATURE
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Details
|
The mixture was then cooled to 0° C.
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Type
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TEMPERATURE
|
Details
|
The reaction mixture was warmed to room temperature
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Type
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STIRRING
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Details
|
stirred overnight
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Duration
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8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
The reaction was quenched with ammonium chloride
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Type
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EXTRACTION
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Details
|
extracted with ethyl acetate (2×)
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Type
|
WASH
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Details
|
Combined ethyl acetate phase was washed with brine
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over magnesium sulfate
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Type
|
CONCENTRATION
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Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
Purification by chromatography on silica gel (70% ethyl acetate/hexane)
|
Reaction Time |
0.5 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C=CC=C1Cl)C(CC=1C=NC=CC1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.07 g | |
YIELD: PERCENTYIELD | 13% | |
YIELD: CALCULATEDPERCENTYIELD | 13.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |